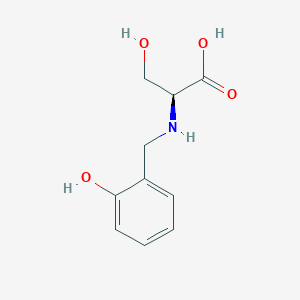

N-(2-hydroxybenzyl)-L-serine

Description

N-(2-Hydroxybenzyl)-L-serine is an amino acid derivative characterized by a serine backbone modified with a 2-hydroxybenzyl group attached to the nitrogen atom. This structural modification confers unique physicochemical and biological properties, making it relevant in coordination chemistry and prebiotic studies. The compound is synthesized through Schiff base formation, often involving reactions between L-serine and 2-hydroxybenzaldehyde, followed by reduction or stabilization via metal coordination . Its crystal structure has been studied in copper(II) complexes, where the 2-hydroxybenzyl moiety facilitates chelation, influencing stereochemical outcomes and stability . Applications include modeling enzymatic reactions and investigating chiral recognition in biochemical systems.

Properties

CAS No. |

77055-96-0 |

|---|---|

Molecular Formula |

C10H13NO4 |

Molecular Weight |

211.21 g/mol |

IUPAC Name |

(2S)-3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoic acid |

InChI |

InChI=1S/C10H13NO4/c12-6-8(10(14)15)11-5-7-3-1-2-4-9(7)13/h1-4,8,11-13H,5-6H2,(H,14,15)/t8-/m0/s1 |

InChI Key |

XLBNNUPBMLGXFX-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)CN[C@@H](CO)C(=O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(CO)C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2-Hydroxybenzyl)-D,L-Alanine

N-(2-Hydroxybenzyl)-L-Tyrosine Derivatives

- Functionalization : Incorporates aromatic side chains (e.g., 4-benzyloxy-2,6-dimethylphenyl groups), enhancing lipophilicity and altering solubility compared to serine’s polar side chain .

Table 1: Physicochemical Properties of N-(2-Hydroxybenzyl)-Amino Acid Derivatives

Carbamate Derivatives: Substituted Phenyl N-(2-Hydroxybenzyl)-N-Methylcarbamates

- Structural Difference: Replaces the amino acid carboxyl group with a carbamate linkage.

- Synthesis : Achieved via nucleophilic substitution, yielding derivatives with varied aryl groups (e.g., nitro, chloro substituents) .

- Properties :

Nitro-Substituted Derivatives

N-(2-Nitrophenylsulfenyl)-L-Serine

- Structural Difference : Features a sulfenyl-nitrophenyl group instead of 2-hydroxybenzyl.

- Properties :

N-(2,4-Dinitrophenyl)-L-Serine

- Applications : Used in Edman degradation for peptide sequencing due to its UV activity and stability under acidic conditions .

Benzylated Analogues

N,N-Dibenzyl-L-Serine Methyl Ester

- Structural Difference: Incorporates dual benzyl groups on the amino nitrogen, increasing hydrophobicity.

- Synthesis: Achieved via benzylation of serine’s amino group, contrasting with the hydroxybenzyl group’s introduction via Schiff base chemistry .

- Applications : Intermediate in peptide synthesis, leveraging benzyl groups for protective strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.